molecular formula C42H64O2 B078459 3,4,3',4'-Tetrahydrospirilloxanthin CAS No. 13833-01-7

3,4,3',4'-Tetrahydrospirilloxanthin

Cat. No. B078459
CAS RN: 13833-01-7
M. Wt: 601 g/mol
InChI Key: LCTIOHZQWXQPIB-VYCPWLLESA-N
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Description

3,4,3',4'-Tetrahydrospirilloxanthin (THS) is a carotenoid pigment that has recently gained attention due to its potential applications in various fields. It is a natural product that is found in certain bacteria, such as Sphingomonas sp. and Rhodobacter sphaeroides. THS has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Carotenoid Biosynthesis

3,4,3',4'-Tetrahydrospirilloxanthin is identified as a key compound in the study of carotenoid biosynthesis. In research involving the purple bacterium Rhodospirillum rubrum, this compound was the main carotenoid accumulated in a specific mutant strain. The study highlighted the complex pathways of carotenoid biosynthesis in phototrophic bacteria, revealing insights into the role of 3,4,3',4'-Tetrahydrospirilloxanthin in this process (Komori et al., 1998).

Photophysics and Photochemistry

Another study explored the photophysical properties of spirilloxanthin, which includes the tetrahydro form. The research used sub-5-fs pump-probe spectroscopy to analyze the absorption spectra and lifetimes of various singlet states in all-trans-spirilloxanthin. This contributes to our understanding of carotenoid photochemistry and their roles in photosynthetic systems (Nishimura et al., 2004).

Industrial Applications

The role of 3,4,3',4'-Tetrahydrospirilloxanthin in the production of other carotenoids like lycopene is also significant. A study on Rhodospirillum rubrum demonstrated how genetic modifications in the carotenoid gene cluster can lead to the accumulation of lycopene, a valuable industrial product. This research has implications for industrial biotechnology and the production of natural pigments (Wang et al., 2012).

Genetic Studies

Genetic studies involving 3,4,3',4'-Tetrahydrospirilloxanthin provide insights into the biosynthesis of highly conjugated carotenoids. By mutating and overexpressing certain genes in Rhodospirillum rubrum, researchers could produce variants of the compound, advancing our understanding of the genetic basis of carotenoid biosynthesis (Autenrieth & Ghosh, 2015).

Comparative Studies with Other Carotenoids

Comparative studies with other carotenoids like astaxanthin and nostoxanthin have also been conducted. These studies provide a broader context for understanding the properties and applications of 3,4,3',4'-Tetrahydrospirilloxanthin in various biological and industrial processes (Ambati et al., 2014), (Kikukawa et al., 2021).

properties

CAS RN

13833-01-7

Product Name

3,4,3',4'-Tetrahydrospirilloxanthin

Molecular Formula

C42H64O2

Molecular Weight

601 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene

InChI

InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+

InChI Key

LCTIOHZQWXQPIB-VYCPWLLESA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C

SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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